![molecular formula C14H20N4O4S B13584211 tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)
tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ButylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a cyanoethyl group, and a pyridin-3-ylmethyl group attached to a sulfamoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate typically involves multiple steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of pyridin-3-ylmethylamine with a sulfamoyl chloride derivative under basic conditions to form the sulfamoyl intermediate.
Addition of the Cyanoethyl Group: The intermediate is then reacted with acrylonitrile in the presence of a base to introduce the cyanoethyl group.
Carbamoylation: The final step involves the reaction of the resulting compound with tert-butyl chloroformate in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfamoyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like alkyl halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyanoethyl and pyridin-3-ylmethyl groups can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
tert-ButylN-[(2-cyanoethyl)sulfamoyl]carbamate: Lacks the pyridin-3-ylmethyl group, making it less complex.
tert-ButylN-[(pyridin-3-yl)methyl]sulfamoyl]carbamate: Lacks the cyanoethyl group, affecting its reactivity.
tert-ButylN-[(2-cyanoethyl)[(phenyl)methyl]sulfamoyl]carbamate: Contains a phenyl group instead of a pyridin-3-yl group, altering its chemical properties.
Uniqueness
The presence of both the cyanoethyl and pyridin-3-ylmethyl groups in tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate provides a unique combination of reactivity and binding affinity. This makes it particularly valuable in applications requiring specific interactions with biological targets or complex synthetic routes.
特性
分子式 |
C14H20N4O4S |
|---|---|
分子量 |
340.40 g/mol |
IUPAC名 |
tert-butyl N-[2-cyanoethyl(pyridin-3-ylmethyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C14H20N4O4S/c1-14(2,3)22-13(19)17-23(20,21)18(9-5-7-15)11-12-6-4-8-16-10-12/h4,6,8,10H,5,9,11H2,1-3H3,(H,17,19) |
InChIキー |
JRLIGYNKLIYOGB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N(CCC#N)CC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




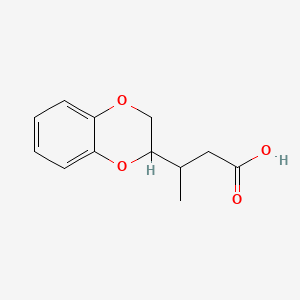

![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
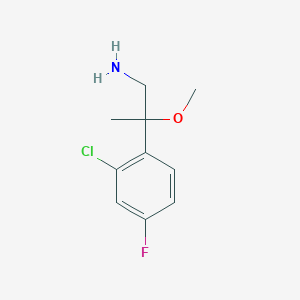
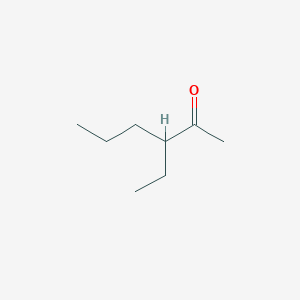
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
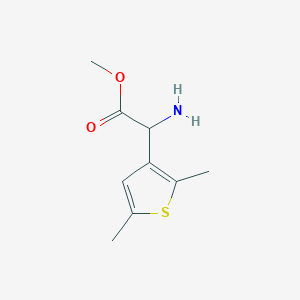
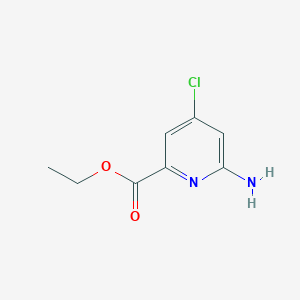
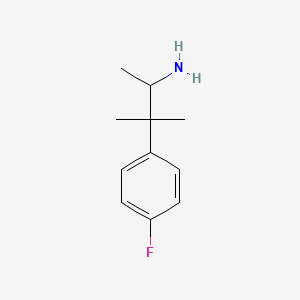
![N-[2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxyethyl]-3-(3-hydroxypropoxy)propanamide](/img/structure/B13584200.png)

